[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate
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Overview
Description
[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate typically involves multiple steps, including the protection of hydroxyl groups, introduction of the nitroso group, and acetylation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce nitroso groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Nitro Compounds: These compounds contain a nitro group and share some reactivity with [4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate.
Acetates: Compounds with acetate groups can undergo similar reactions, such as acetylation and hydrolysis.
Uniqueness
What sets this compound apart is its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its unique structure enables it to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
74729-54-7 |
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Molecular Formula |
C15H22ClN3O9 |
Molecular Weight |
423.80 g/mol |
IUPAC Name |
[4,6-diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C15H22ClN3O9/c1-7-12(26-8(2)20)13(27-9(3)21)11(14(25-7)28-10(4)22)17-15(23)19(18-24)6-5-16/h7,11-14H,5-6H2,1-4H3,(H,17,23) |
InChI Key |
SCJPIULIASRFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)NC(=O)N(CCCl)N=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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